molecular formula C15H11IO3 B2675561 4-Iodobenzyl 4-formylbenzoate CAS No. 896656-21-6

4-Iodobenzyl 4-formylbenzoate

Cat. No.: B2675561
CAS No.: 896656-21-6
M. Wt: 366.154
InChI Key: YBRUGBJVUZQLMD-UHFFFAOYSA-N
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Description

4-Iodobenzyl 4-formylbenzoate is an organic compound with the molecular formula C15H11IO3. It is characterized by the presence of an iodine atom attached to a benzyl group and a formyl group attached to a benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodobenzyl 4-formylbenzoate typically involves the esterification of 4-formylbenzoic acid with 4-iodobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Iodobenzyl 4-formylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Iodobenzyl 4-formylbenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Iodobenzyl 4-formylbenzoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodobenzyl 4-formylbenzoate is unique due to the presence of both an iodine atom and a formyl group, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

(4-iodophenyl)methyl 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IO3/c16-14-7-3-12(4-8-14)10-19-15(18)13-5-1-11(9-17)2-6-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRUGBJVUZQLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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